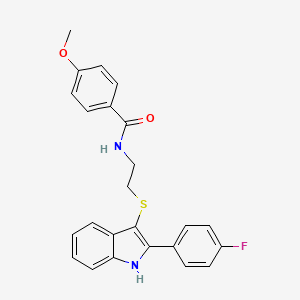
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C24H21FN2O2S and its molecular weight is 420.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers in pharmacology and related fields.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Anticancer Properties :
- The compound has shown efficacy against various cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell proliferation and apoptosis.
- In vitro studies suggest that it may inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells.
-
Antimicrobial Activity :
- Preliminary studies have indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
-
Inflammatory Response Modulation :
- The compound may influence inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis or other inflammatory diseases.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Target Interaction : The indole and fluorophenyl groups may interact with various enzymes and receptors, modulating their activity.
- Cell Signaling Pathways : It is hypothesized that the compound can affect key cellular signaling pathways, leading to altered gene expression related to growth, survival, and inflammation.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| In vitro Anticancer Study | Demonstrated significant growth inhibition in breast cancer cell lines (MCF-7), with IC50 values indicating potent activity. |
| Antimicrobial Evaluation | Showed inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent. |
| Inflammation Model | In vivo studies indicated a reduction in IL-1β levels in LPS-induced inflammation models, supporting its role as an anti-inflammatory agent. |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Indole Derivative Preparation : Starting with 4-fluorophenyl derivatives.
- Thioether Formation : Reaction with thiol reagents under controlled conditions.
- Amide Coupling : Final formation of the amide bond using coupling agents like EDCI.
Eigenschaften
IUPAC Name |
N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2S/c1-29-19-12-8-17(9-13-19)24(28)26-14-15-30-23-20-4-2-3-5-21(20)27-22(23)16-6-10-18(25)11-7-16/h2-13,27H,14-15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCRFRMTHKQYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














